molecular formula C18H13F2N5S B2497021 3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863458-11-1

3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No. B2497021
CAS RN: 863458-11-1
M. Wt: 369.39
InChI Key: LTXDABGLJRNQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives, including compounds similar to "3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine," involves regioselective one-step procedures that yield high efficiency and specificity. Such methods often utilize reactions between 3,5-diamino-1,2,4-triazole and variously substituted aryl compounds, leading to the formation of desired triazolopyrimidine scaffolds with promising abilities for further functionalization (Massari et al., 2017).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by their unique triazolo[1,5-a]pyrimidine core, which contributes to their potential biological activity. Studies on similar molecules have revealed that these compounds can exhibit layered structural arrangements and three-dimensional supramolecular architectures through hydrogen bonding and π-π stacking interactions, as seen in certain crystal environments (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including nucleophilic substitution, which plays a crucial role in their functionalization. For example, the reaction of triazolopyrimidines with potassium cyanide and ethyl cyanoacetate has been shown to proceed smoothly, leading to the formation of cyano and ethyl cyanoacetate derivatives, respectively. These reactions highlight the reactive nature of the triazolopyrimidine scaffold and its potential for further chemical modifications (Tanji et al., 1989).

Physical Properties Analysis

The physical properties of triazolopyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. The presence of functional groups, especially fluorophenyl groups, can significantly affect these properties, potentially enhancing the compound's stability and solubility in various solvents.

Chemical Properties Analysis

Triazolopyrimidines exhibit a range of chemical properties, including photophysical behavior, due to their conjugated system and the presence of heteroatoms in the triazole and pyrimidine rings. These properties make them interesting candidates for the development of fluorescent probes and other applications requiring electron-rich molecules. The chemical behavior of these compounds can be fine-tuned through functionalization, allowing for a broad range of applications in chemical and material sciences.

For more insights into the synthesis, structure, and properties of triazolopyrimidine derivatives and related compounds, the following references provide comprehensive information:

Scientific Research Applications

Synthesis and Structural Characterization :A study by Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel derivative of pyrimidine, emphasizing the methodological advancements in synthesizing complex molecules for potential biological applications Lahmidi et al., 2019.

Antibacterial Activity :The antibacterial properties of triazolo[1,5-a]pyrimidine derivatives against various bacterial strains have been explored, indicating the potential of these compounds in developing new antimicrobial agents. For instance, Abdel-Rahman et al. (2009) synthesized fluorinated derivatives showing significant activity against Mycobacterium tuberculosis Abdel-Rahman, El-Koussi, & Hassan, 2009.

Anticancer and Antitubulin Activity :Compounds based on the triazolo[1,5-a]pyrimidine scaffold have shown promising anticancer activities. Yang et al. (2019) reported on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents with significant antiproliferative activities against cancer cell lines, demonstrating the scaffold's potential as a basis for developing new anticancer agents Yang et al., 2019.

Supramolecular Chemistry :The application of triazolo[1,5-a]pyrimidine derivatives in supramolecular chemistry has been explored, with Fonari et al. (2004) investigating novel pyrimidine derivatives as suitable ligands for co-crystallization, leading to complex structures through hydrogen bonding Fonari et al., 2004.

Fluorescence and Chemosensory Applications :The fluorescent properties of certain triazolo[1,5-a]pyrimidine derivatives have been studied for potential applications as fluorescent probes or chemosensors. Castillo et al. (2018) provided insights into the synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine, highlighting their potential in detecting biologically or environmentally relevant species Castillo, Tigreros, & Portilla, 2018.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5S/c19-14-5-1-12(2-6-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXDABGLJRNQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.